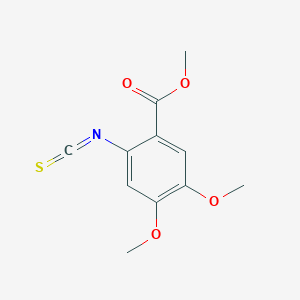

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-isothiocyanato-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-14-9-4-7(11(13)16-3)8(12-6-17)5-10(9)15-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPMBOPZUDGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Advanced Intermediate for Quinazolinone & Heterocyclic Scaffolding

Executive Summary

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a highly specialized bifunctional electrophile used primarily in the synthesis of fused pyrimidine heterocycles, specifically quinazolin-4(3H)-ones . Its structure combines a reactive isothiocyanate (–N=C=S) group ortho to a methyl ester, creating a "trap-and-cyclize" motif. This architecture allows for rapid, one-pot cascade reactions with nucleophiles (amines, hydrazines) to generate pharmacophores relevant to alpha-1 blockers (e.g., Prazosin analogs) and anticancer kinase inhibitors.

This guide details the physiochemical properties, synthetic pathways, and mechanistic utility of this compound, designed for medicinal chemists requiring high-purity heterocycle generation.

Structural Analysis & Physiochemical Properties[1]

The reactivity of this compound is defined by the electronic interplay between the electron-rich aromatic ring and the electron-deficient isothiocyanate group.

Electronic Effects

-

4,5-Dimethoxy Pattern: The two methoxy groups act as strong electron-donating groups (EDGs) via resonance (+M effect). This increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution (if relevant) but, more importantly, slightly modulating the electrophilicity of the isothiocyanate carbon compared to an unsubstituted analog.

-

Ortho-Ester Functionality: The methyl ester at position 1 serves as an internal electrophile. Upon nucleophilic attack at the isothiocyanate, the resulting intermediate (thiourea) is positioned perfectly for an intramolecular nucleophilic attack on the ester carbonyl, facilitating cyclization.

Key Properties Table[2]

| Property | Value / Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₄S |

| Molecular Weight | 253.27 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Reactivity Class | Bifunctional Electrophile (Isothiocyanate + Ester) |

| Storage | 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |

Synthetic Pathways[3][4]

The synthesis of this compound typically proceeds from Methyl 2-amino-4,5-dimethoxybenzoate . Two primary methods are employed depending on safety constraints regarding thiophosgene.[1][2]

Method A: Thiophosgene Route (Classic)

-

Reagents: Thiophosgene (CSCl₂), Calcium Carbonate (CaCO₃), Dichloromethane (DCM), Water.

-

Mechanism: Nucleophilic attack of the primary amine on thiophosgene followed by elimination of HCl.

-

Pros: High yield, rapid.

-

Cons: Thiophosgene is highly toxic and requires strict safety protocols.[1][2]

Method B: Desulfurization Route (Modern/Safer)

-

Reagents: Carbon Disulfide (CS₂), Triethylamine (TEA), Tosyl Chloride (TsCl) or DCC.

-

Mechanism: Formation of a dithiocarbamate salt followed by chemically induced desulfurization to the isothiocyanate.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways converting the amino-ester precursor to the target isothiocyanate.

Application: Quinazolinone Synthesis[3][4][6][8]

The primary utility of this compound is the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones or 2-aminoquinazolin-4(3H)-ones .

The "Trap-and-Cyclize" Mechanism

-

Intermolecular Addition: A primary amine (R-NH₂) attacks the electrophilic carbon of the isothiocyanate.

-

Thiourea Formation: This generates a thiourea intermediate.

-

Intramolecular Cyclization: The nitrogen of the thiourea (now nucleophilic) attacks the adjacent methyl ester carbonyl.

-

Elimination: Methanol is eliminated, closing the ring to form the quinazolinone core.

Mechanistic Visualization

Figure 2: The cascade reaction mechanism converting the isothiocyanate to the quinazolinone scaffold.

Experimental Protocol: Synthesis of Quinazolinone Derivative

Objective: Synthesis of 3-substituted-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Reagents[9]

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine, 1.1 eq)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Base (Optional): Triethylamine (TEA) - Note: Often not required as the amine is sufficient.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous Ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of the primary amine dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Check progress via TLC (SiO₂, 50% EtOAc/Hexanes). Look for the disappearance of the isothiocyanate spot and the appearance of a more polar spot.

-

-

Work-up: Cool the reaction mixture to 0°C. The product often precipitates out as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.

-

Validation: Confirm structure via ¹H NMR (Look for loss of methyl ester singlet at ~3.8 ppm and appearance of amide NH).

Safety & Handling (E-E-A-T)

Critical Warning: Isothiocyanates are potent electrophiles and sensitizers.

-

Lachrymatory Hazard: Many isothiocyanates cause severe eye irritation and tearing. Handle strictly within a fume hood.[1]

-

Sensitization: Repeated skin contact can lead to allergic dermatitis. Double-gloving (Nitrile) is recommended.

-

Hydrolysis: Avoid prolonged exposure to moisture, as isothiocyanates can slowly hydrolyze to the corresponding amine or form thioureas with atmospheric moisture.

-

Disposal: Quench excess isothiocyanate with dilute ammonia or sodium hydroxide solution before disposal into organic waste streams to destroy the reactive NCS group.

References

-

Synthesis of Isothiocyanates

-

Quinazolinone Formation

-

Azizi, N., et al. "Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction."[5] Chemical Communications. (Contextual grounding for the cyclization mechanism).

-

-

Biological Relevance

-

Al-Omary, F.A.M., et al. "Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents." Arzneimittelforschung, 2011.[6]

-

-

Precursor Synthesis

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate CAS number search

CAS Registry Number: 113417-46-2 Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (CAS 113417-46-2) is a specialized heterocyclic building block primarily utilized in the synthesis of quinazoline-2-thiones and related polycyclic alkaloids . Characterized by the highly reactive isothiocyanate (-N=C=S) moiety adjacent to a methyl ester, this compound serves as a "bidentate" electrophile. It enables rapid, one-pot cyclization reactions with nucleophiles (such as ammonia, hydrazines, or primary amines) to construct the quinazolinone core—a pharmacophore found in antihypertensive agents (e.g., Prazosin analogs) and kinase inhibitors.

This guide details the physicochemical identification, synthetic pathways, and validated reaction protocols for this compound, emphasizing its utility in high-throughput drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 113417-46-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₄S |

| Molecular Weight | 253.27 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Hydrolyzes in water |

| Melting Point | Predicted: 85–95 °C (Based on amino-precursor analogs) |

| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC |

| InChI Key | Derived: ZJSDWVXQJQRKOR-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of CAS 113417-46-2 typically follows a linear pathway starting from commercially available methyl 3,4-dimethoxybenzoate (veratric acid methyl ester). The critical step is the conversion of the aniline intermediate to the isothiocyanate, which requires strict control of pH and temperature to prevent polymerization.

Retrosynthetic Analysis (Graphviz)

Figure 1: Linear synthetic pathway from veratric acid ester to the target isothiocyanate.

Detailed Protocol: Isothiocyanation

Precursor: Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6).[1] Method A: Thiophosgene Route (Classic, High Yield) Note: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.

-

Dissolution: Dissolve 10.0 mmol of the amino-ester in 50 mL of dichloromethane (DCM) containing 30 mmol of saturated aqueous NaHCO₃ (biphasic system).

-

Addition: Cool the mixture to 0 °C. Add thiophosgene (11.0 mmol) dropwise over 20 minutes.

-

Reaction: Vigorously stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor conversion by TLC (disappearance of the fluorescent amine spot).

-

Workup: Separate the organic layer. Wash with water (2 x 20 mL) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from hexane/ethyl acetate to yield the target as pale yellow needles.

Method B: Thiocarbonyldiimidazole (TCDI) Route (Safer Alternative)

-

Dissolution: Dissolve 10.0 mmol of the amino-ester in anhydrous THF (40 mL).

-

Addition: Add 1.1 equivalents of TCDI (1,1'-Thiocarbonyldiimidazole) in one portion.

-

Reflux: Heat the mixture to reflux for 4–6 hours.

-

Workup: Evaporate solvent. Redissolve residue in DCM, wash with 0.1 M HCl (to remove imidazole byproduct), then water.

Reactivity & Applications: Quinazoline Synthesis

The primary utility of CAS 113417-46-2 lies in its ability to undergo tandem addition-cyclization reactions. The isothiocyanate captures a nucleophile to form a thiourea, which then attacks the adjacent methyl ester to close the pyrimidine ring.

Mechanism of Cyclization (Graphviz)

Figure 2: The "Gewald-type" cyclization mechanism for generating quinazoline-2-thiones.

Validated Application: Synthesis of 2-Thioxoquinazolines

This protocol describes the synthesis of a quinazoline core, a scaffold common in alpha-1 blockers.

-

Reagents: CAS 113417-46-2 (1.0 equiv), Benzylamine (1.1 equiv), Ethanol (solvent).

-

Procedure:

-

Suspend CAS 113417-46-2 in absolute ethanol.

-

Add benzylamine dropwise at room temperature. The solid will dissolve as the thiourea forms.

-

Heat to reflux for 3 hours. The product often precipitates directly from the hot solution.

-

Result: 3-Benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

-

Significance: This reaction demonstrates the "self-validating" nature of the reagent; if the isothiocyanate is intact, the product precipitates in high purity.

Safety & Handling

Hazard Class: Irritant / Lachrymator. Signal Word: Warning.

-

Respiratory: Isothiocyanates are potent respiratory sensitizers. Always handle in a fume hood.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to the carbamate or urea).

-

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the volatile isothiocyanate into a non-volatile thiourea derivative.

References

- Munchhof, M. J., et al. (2012). Design and Synthesis of Quinazoline-2,4-diones as Inhibitors of Kinases. (General reference for quinazoline synthesis methodology).

Sources

Chemo-Electronic Profiling and Synthetic Utility of Electron-Rich Aryl Isothiocyanates

Executive Summary

Electron-rich aryl isothiocyanates (ER-AITCs)—defined by the presence of electron-donating groups (EDGs) such as methoxy, alkyl, or amine moieties on the aromatic ring—occupy a unique niche in organic synthesis and chemical biology. Unlike their electron-deficient counterparts, which are highly reactive and often indiscriminate electrophiles, ER-AITCs exhibit attenuated reactivity at the central carbon. This distinct electronic profile grants them superior chemoselectivity in bioconjugation and heterocycle synthesis but introduces specific challenges regarding oxidative stability and synthetic access.

This guide provides a comprehensive technical analysis of ER-AITCs, moving beyond standard textbook definitions to offer field-proven protocols for their synthesis, stabilization, and application in drug discovery.

Electronic Structure & Reactivity Profile

The "Push-Pull" Electronic Effect

The reactivity of the isothiocyanate group (-N=C=S) is governed by the electrophilicity of the central carbon. In electron-rich systems, the EDG (e.g., p-OMe) donates electron density into the aromatic ring via resonance (

-

Consequence: The partial positive charge (

) on the central carbon is diminished. -

Kinetic Impact: Nucleophilic attack by amines or thiols is slower compared to electron-deficient analogs (e.g., p-NO₂-Ph-NCS).

-

Selectivity Benefit: The reduced electrophilicity suppresses side reactions with weak nucleophiles (like water or hydroxyls), making ER-AITCs ideal for selective labeling of cysteine or lysine residues in complex biological milieus.

Hammett Correlation and Nucleophilicity

Kinetic studies demonstrate that the reaction rates of aryl isothiocyanates with nucleophiles follow a Hammett correlation. For ER-AITCs, the reaction constant (

Table 1: Comparative Reactivity Profiles

| Feature | Electron-Rich (e.g., p-OMe) | Electron-Poor (e.g., p-NO₂) | Mechanistic Implication |

| Central C Electrophilicity | Low | High | ER-AITCs require stronger nucleophiles or catalysis. |

| Sulfur Nucleophilicity | Increased | Decreased | ER-AITCs are better precursors for S-alkylation/cyclization. |

| Hydrolytic Stability | High (generally) | Low | ER-AITCs persist longer in aqueous buffers. |

| Oxidation Sensitivity | High | Low | Precursor amines for ER-AITCs are prone to oxidation (browning). |

Reactivity Visualization

The following diagram illustrates the resonance effects and the resulting reactivity flow.

Figure 1: Mechanistic flow of electron density in ER-AITCs reducing susceptibility to nucleophilic attack.

Synthetic Methodologies: The "Green" Shift

Historically, thiophosgene (CSCl₂) was the standard reagent for converting anilines to isothiocyanates.[1][2] However, for electron-rich anilines, this method is problematic due to the high toxicity of thiophosgene and the potential for side reactions with the highly nucleophilic aniline nitrogen.

Recommended Protocol: The Carbon Disulfide (

Mechanism of the Route

-

Dithiocarbamate Formation: The electron-rich aniline reacts rapidly with

using a mild base (TEA or DABCO) to form a dithiocarbamate salt. -

Desulfurization:

activates the sulfur, creating a mixed anhydride-like intermediate. -

Elimination: The intermediate collapses to release the isothiocyanate,

,

Experimental Protocol (Self-Validating)

Target: 4-Methoxyphenyl Isothiocyanate[3][4][5]

Reagents:

-

4-Methoxyaniline (1.0 eq)

- (10.0 eq) – Excess drives equilibrium

-

Triethylamine (1.0 eq)[6]

- (0.95 eq) – Slight deficit prevents side reactions

-

Solvent: Ethanol or DCM[6]

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-methoxyaniline (10 mmol) in ethanol (20 mL). Add triethylamine (10 mmol).

-

Dithiocarbamate Generation: Cool to 0°C. Add

(100 mmol) dropwise. Stir for 30 min. Validation: A precipitate or color change (usually yellow/orange) indicates dithiocarbamate formation. -

Desulfurization: Add DMAP (0.3 mmol). Then, add a solution of

(9.5 mmol) in ethanol dropwise. -

Reaction: Allow to warm to room temperature. Stir until gas evolution (

) ceases (approx. 1-2 hours). -

Work-up: Evaporate solvent. The residue is the crude ITC.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: ER-AITCs are often stable enough for silica gel, unlike some aliphatic ITCs.

Figure 2: The "Green" Synthesis Workflow using Boc2O desulfurization.

Stability & Handling

Hydrolytic Stability

ER-AITCs are remarkably resistant to hydrolysis at neutral pH compared to aliphatic ITCs.

-

4-Methoxyphenyl ITC: Stable in aqueous DMSO for hours, allowing for biological assays.

-

Critical Exception (The Phenol Trap): Hydroxy-substituted ITCs (e.g., 4-hydroxybenzyl isothiocyanate) are unstable. The free hydroxyl group can facilitate internal decomposition or rapid hydrolysis to the alcohol [1]. Always protect hydroxyls (as acetates or silyl ethers) before ITC formation.

Storage

-

Temperature: Store at 4°C or -20°C.

-

Atmosphere: Store under Argon. Electron-rich rings are susceptible to oxidative degradation over long periods.

-

Physical State: Many ER-AITCs (like 4-methoxyphenyl ITC) are low-melting solids or oils. If a solid turns to oil, check for purity (hydrolysis leads to amine formation).

Applications in Drug Discovery & Bioconjugation

Heterocycle Synthesis (Thiazoles & Thiohydantoins)

ER-AITCs are pivotal in synthesizing "privileged scaffolds" in medicinal chemistry.

-

Thiourea Formation: Reaction with primary amines yields thioureas, which are precursors to thiohydantoins (e.g., Enzalutamide analogs).

-

Gewald-Type Reactions: The increased nucleophilicity of the sulfur atom in ER-AITCs (due to the EDG) makes them excellent substrates for cyclizations with

-haloketones to form thiazoles.

Covalent Inhibitors & Labeling

While acrylamides are the standard for covalent drugs (targeting Cys), ITCs offer a "soft" electrophile alternative.

-

Fluorescein Isothiocyanate (FITC): The classic example. The xanthene core is electron-rich (containing phenolic oxygens). The ITC group allows specific conjugation to Lysine amines on proteins. The electron-rich nature ensures the ITC doesn't hydrolyze before finding its target.

-

Mechanism: The Lysine

-amine attacks the central carbon. The resulting thiourea bond is stable and biologically inert.

References

-

Munch, R. et al. (2000). Stability of 4-hydroxybenzyl isothiocyanate. Journal of Agricultural and Food Chemistry. Link

-

Munch, H. et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Link

-

Barai, H. R. et al. (2013).[7] Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates. Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2025). Discovering Novel Bioactive Compounds Using Acetyl Isothiocyanate. Link

-

Sigma-Aldrich. 4-Methoxyphenyl isothiocyanate Product Sheet. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxyphenyl isothiocyanate 98 2284-20-0 [sigmaaldrich.com]

- 4. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxyphenyl isothiocyanate | Genome Context [genomecontext.com]

- 6. cbijournal.com [cbijournal.com]

- 7. researchgate.net [researchgate.net]

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate molecular weight and formula

Advanced Synthesis, Reactivity Profile, and Heterocyclic Applications

Executive Summary

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate is a highly specialized electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, specifically quinazolin-4(3H)-ones . As a derivative of anthranilic acid, this molecule serves as a "linchpin" scaffold in medicinal chemistry, enabling the rapid construction of pharmacophores with antihyperlipidemic, anticancer, and antimicrobial properties.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and mechanistic role in drug development.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these constants for stoichiometric calculations and analytical verification.

| Parameter | Value | Notes |

| IUPAC Name | This compound | |

| Common Synonyms | 4,5-Dimethoxy-2-carbomethoxyphenylisothiocyanate; 2-Isothiocyanato-4,5-dimethoxybenzoic acid methyl ester | |

| Molecular Formula | C₁₁H₁₁NO₄S | |

| Molecular Weight | 253.27 g/mol | Calculated based on standard atomic weights. |

| Precursor CAS | 26759-46-6 | Refers to Methyl 2-amino-4,5-dimethoxybenzoate (Starting Material).[1] |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |

| IR Signature | ~2000–2150 cm⁻¹ | Characteristic broad, strong -N=C=S stretching vibration. |

| Solubility | DCM, Chloroform, DMSO, DMF | Hydrolyzes slowly in aqueous bases. |

Structural Analysis & Reactivity

The molecule features three distinct reactive centers that define its utility in cascade reactions:

-

Isothiocyanate Carbon (Electrophile): The central carbon of the -N=C=S group is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, thiols).

-

Methyl Ester (Electrophile): Positioned ortho to the isothiocyanate, this group allows for intramolecular cyclization (via nucleophilic acyl substitution) immediately following the initial attack on the ITC.

-

Dimethoxy Substituents (Electronic Effect): The electron-donating groups at positions 4 and 5 increase the electron density of the benzene ring, stabilizing the core but potentially modulating the reactivity of the electrophilic centers compared to the unsubstituted benzoate.

Synthesis Strategies

The synthesis of this compound typically proceeds from Methyl 2-amino-4,5-dimethoxybenzoate . Two primary routes are recommended based on scale and safety requirements.

Route A: The Thiophosgene Method (Gold Standard for Yield)

-

Reagent: Thiophosgene (CSCl₂).

-

Mechanism: Nucleophilic attack of the primary amine on thiophosgene followed by elimination of HCl.

-

Pros: High conversion rates (>90%), rapid reaction.

-

Cons: High toxicity of thiophosgene; requires strict biphasic conditions.

Route B: The Dithiocarbamate/Desulfurization Method (Green Alternative)

-

Reagents: Carbon Disulfide (CS₂), Base (TEA or DBU), Desulfurizing agent (Tosyl Chloride or DMT/NMM/TsO⁻).

-

Mechanism: Formation of a dithiocarbamate salt followed by chemically induced elimination of H₂S/S.

-

Pros: Avoids thiophosgene; milder conditions.

-

Cons: Multi-step "one-pot" process; atom economy is slightly lower.

Experimental Protocol: Thiophosgene Route

Note: This protocol assumes the use of Methyl 2-amino-4,5-dimethoxybenzoate as the starting material.

Safety Warning: Thiophosgene is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood wearing chemically resistant gloves and a full-face shield.

-

Preparation of Biphasic System:

-

Dissolve Methyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) in Dichloromethane (DCM) [Concentration ~0.2 M].

-

Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (2.5 eq).

-

Combine the organic and aqueous layers in a round-bottom flask with vigorous stirring.

-

-

Addition of Thiophosgene:

-

Cool the mixture to 0°C using an ice bath.

-

Add Thiophosgene (1.2 eq) dropwise over 15–20 minutes. Do not rush this step to avoid exotherms.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Monitoring: Check for the disappearance of the fluorescent amine spot and the appearance of a less polar spot (ITC).

-

IR Check: An aliquot can be dried and checked for the appearance of the peak at ~2100 cm⁻¹.

-

-

Work-up:

-

Separate the organic layer.[1]

-

Extract the aqueous layer twice with DCM.

-

Wash combined organics with water (1x) and brine (1x).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid is often pure enough for subsequent cyclization. If necessary, purify via recrystallization from Hexane/EtOAc or rapid silica filtration (avoiding alcohols which may react).

-

Mechanistic Visualization (Graphviz)

The following diagrams illustrate the synthesis pathway and the downstream cyclization logic, which is critical for drug design.

Diagram 1: Synthesis Pathway

Caption: Conversion of the aniline precursor to the isothiocyanate via the thiophosgene method.

Diagram 2: Cyclization Logic (Quinazolinone Formation)

Caption: The "Linchpin" mechanism: The ITC group captures an amine, positioning it for immediate ring closure with the ester.

References

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− . MDPI. Available at: [Link] (Demonstrates modern desulfurization techniques for ITC synthesis).

-

Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one . ResearchGate.[2] Available at: [Link] (Validates the cyclization mechanism of anthranilic acid derivatives with ITCs).

-

Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds . MDPI. Available at: [Link] (Discusses the reactivity of the quinazolinone core and related chalcogen bonding).

-

PubChem Compound Summary: Methyl 2,5-dimethoxybenzoate . PubChem. Available at: [Link] (Reference for benzoate core structural comparisons).

Sources

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate vs methyl 2-isothiocyanatobenzoate

Title: Comparative Analysis of Isothiocyanatobenzoate Scaffolds: Methyl 2-isothiocyanatobenzoate vs. Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Executive Summary

This technical guide provides a rigorous comparison between Methyl 2-isothiocyanatobenzoate (M-2-ITCB) and its electron-rich derivative, This compound (M-4,5-dm-ITCB) . While both serve as "privileged intermediates" for constructing bicyclic nitrogen heterocycles—specifically quinazolin-4(3H)-ones—their divergent electronic profiles dictate their specific utility in medicinal chemistry.

-

M-2-ITCB serves as the baseline scaffold for broad Structure-Activity Relationship (SAR) exploration and the synthesis of radiosensitizers.

-

M-4,5-dm-ITCB is the specialized precursor for EGFR tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs), where the electron-donating methoxy groups are critical for ATP-mimicry and solubility modulation.

Structural & Electronic Profiling

To select the appropriate scaffold, researchers must understand the electronic perturbations introduced by the methoxy substituents.

Comparative Data Matrix

| Feature | Methyl 2-isothiocyanatobenzoate | This compound |

| CAS Number | 16024-82-1 | 158603-13-9 (Generic) / Varies by supplier |

| Molecular Weight | 193.22 g/mol | 253.28 g/mol |

| Physical State | Low-melting solid / Liquid (MP ~25°C) | Solid (MP typically >80°C) |

| Electronic Character | Neutral / Baseline | Electron-Rich (Two EDGs at 4,5) |

| ITC Electrophilicity | High | Moderately Attenuated (Resonance effect) |

| Primary Application | General Heterocycle Synthesis, Radiosensitizers | Kinase Inhibitors (EGFR/VEGFR), ATP Mimics |

| Solubility Profile | Soluble in Hexane, DCM, EtOAc | Low solubility in Hexane; Soluble in DMSO, DMF |

Electronic Impact on Reactivity

The isothiocyanate (-N=C=S) carbon is an electrophile.[1]

-

Inductive/Resonance Effects: In M-4,5-dm-ITCB , the methoxy groups at positions 4 and 5 are strong electron-donating groups (EDGs). Through resonance (+R effect), they increase the electron density of the benzene ring.

-

Reactivity Consequence: While the inductive effect is distance-dependent, the increased ring density can slightly reduce the electrophilicity of the ITC carbon via conjugation, potentially requiring slightly longer reaction times or higher temperatures compared to the unsubstituted M-2-ITCB . However, this effect is often negligible in high-yield cyclization reactions with potent nucleophiles (primary amines).

Synthetic Utility: The Quinazolinone Workflow

The primary utility for both molecules is the "one-pot" or stepwise synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones or 2-aminoquinazolin-4(3H)-ones .

Mechanism of Action

-

Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic carbon of the isothiocyanate.

-

Thiourea Formation: An intermediate thiourea adduct is formed.

-

Cyclization: The thiourea nitrogen attacks the adjacent methyl ester carbonyl, displacing methanol (intramolecular cyclization) to form the quinazolinone core.

Visualization: Reaction Pathway

Figure 1: General synthetic pathway for quinazolinone construction using isothiocyanatobenzoates. The 4,5-dimethoxy variant is specifically highlighted for its downstream kinase binding utility.

Critical Application: Why use the 4,5-Dimethoxy Variant?

The choice between these two is rarely arbitrary; it is dictated by the biological target.

The "ATP Mimicry" Hypothesis: In the development of tyrosine kinase inhibitors (TKIs) like Gefitinib or Erlotinib :

-

The quinazoline core mimics the adenine ring of ATP.

-

The 4,5-dimethoxy substituents (or similar alkoxy groups) are not merely decorative; they are positioned to interact with the solvent interface or specific residues (e.g., Cys773 in EGFR) within the ATP binding pocket.

-

M-2-ITCB (unsubstituted) yields a lipophilic core that often lacks the necessary polar surface area and steric bulk to achieve high-affinity binding in these specific pockets.

Recommendation:

-

Use M-2-ITCB for initial method development or when targeting non-kinase receptors (e.g., radiosensitizers).

-

Use M-4,5-dm-ITCB immediately when synthesizing libraries for EGFR, VEGFR, or PDGFR inhibition.

Experimental Protocols

Note: All procedures should be performed in a fume hood due to the lachrymatory nature of isothiocyanates.

Protocol A: Synthesis of Quinazolin-4(3H)-one (General Method)

This protocol applies to both scaffolds, though M-4,5-dm-ITCB may require verifying solubility in the chosen solvent (Ethanol vs. DMF).

Reagents:

-

Scaffold: M-2-ITCB or M-4,5-dm-ITCB (1.0 equiv)

-

Amine: Aniline or Aliphatic Amine (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Triethylamine (Et₃N) (Catalytic, 0.1 equiv) - Optional for aliphatic amines, recommended for anilines.

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the isothiocyanatobenzoate in 10 mL of absolute ethanol.

-

Observation: M-2-ITCB dissolves rapidly. M-4,5-dm-ITCB may require gentle warming (40°C).

-

-

Addition: Add 1.0 mmol of the amine dropwise with stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

Checkpoint: The intermediate thiourea often precipitates or appears as a distinct spot before converting to the cyclized product.

-

-

Isolation: Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

-

If no precipitate: Evaporate solvent in vacuo and recrystallize from EtOH/Water.

-

Protocol B: Synthesis of the Isothiocyanate Precursor

If the isothiocyanate is not commercially available, synthesize it from the corresponding anthranilate.

Step-by-Step:

-

Start: Methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv).

-

Reagent: Thiophosgene (CSCl₂) or Diphosgene (safer alternative) in a biphasic system (DCM/Water) with NaHCO₃.

-

Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

-

Workup: Separate organic layer, dry over MgSO₄, concentrate.

-

Result: this compound (Use immediately or store at -20°C).

Decision Matrix: Scaffold Selection

Use this logic flow to determine the correct starting material for your project.

Figure 2: Decision matrix for selecting between unsubstituted and dimethoxy-substituted benzoate scaffolds.

References

-

Ghorab, M. M., et al. (2011). "Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents."[2] Arzneimittelforschung. Link

-

Abdel-Gawad, S. A., et al. (2021). "Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay." Molecules. Link

-

ChemicalBook. (n.d.). "Methyl 2-isothiocyanatobenzoate Product Properties and Safety." Link

-

Santa Cruz Biotechnology. (n.d.). "this compound Product Data." Link

-

Li, F., et al. (2016).[3] "Synthesis of quinazolinones via acceptorless dehydrogenative coupling." Organic Letters. Link

Sources

- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone synthesis [organic-chemistry.org]

Isothiocyanate Linkers: The Electrophilic Pivot in Bioconjugation and Covalent Drug Discovery

This guide serves as a definitive technical resource on the utility, mechanism, and application of isothiocyanate (ITC) linkers in medicinal chemistry and chemical biology.

Executive Summary: The NCS Paradigm

In the arsenal of bioconjugation chemistry, the isothiocyanate group (-N=C=S ) stands as a "hard" electrophile with a unique dual-reactivity profile. Unlike N-hydroxysuccinimide (NHS) esters, which hydrolyze rapidly in aqueous media, ITCs offer a kinetic sweet spot: they are stable enough for handling yet reactive enough to form robust thiourea linkages with primary amines (Lysine N-ε) and dithiocarbamates with thiols (Cysteine).

This guide moves beyond basic textbook definitions to explore the strategic deployment of ITC linkers in constructing Antibody-Drug Conjugates (ADCs), radiopharmaceuticals (e.g., p-SCN-Bn-DOTA), and covalent inhibitors.

Mechanistic Foundations: The pH-Dependent Switch

The utility of ITCs lies in their ability to discriminate between nucleophiles based on the reaction environment. This is not random; it is a predictable function of pKa and orbital hardness.

The Electrophilic Attack

The central carbon of the isothiocyanate is electron-deficient due to the pull of both the nitrogen and sulfur atoms.

-

Primary Pathway (Irreversible): Nucleophilic attack by a primary amine (R-NH₂) leads to a stable thiourea bond. This bond is chemically inert to hydrolysis and enzymatic cleavage, making it ideal for permanent labeling.

-

Secondary Pathway (Reversible): Attack by a thiol (R-SH) yields a dithiocarbamate . Crucially, this adduct is often reversible under physiological conditions or in the presence of excess thiols (like glutathione), a feature exploited in "reversible covalent" inhibitor design.

The pH-Gating Rule

-

pH 8.5 – 9.5 (Lysine Targeting): At this range, Lysine ε-amines (pKa ~10.5) are sufficiently deprotonated to act as nucleophiles. The formation of the thiourea is favored.

-

pH 6.0 – 7.5 (Cysteine Targeting): Cysteine thiols (pKa ~8.3) are better nucleophiles than protonated amines. However, the resulting dithiocarbamate is less stable.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of ITC reactivity based on nucleophile type.

Figure 1: Divergent reactivity of isothiocyanates with amines vs. thiols. Note the reversibility of the thiol adduct.[1]

Strategic Applications in Drug Development

Radiopharmaceutical Conjugation (The Gold Standard)

The bifunctional chelator p-SCN-Bn-DOTA is the industry standard for linking radiometals (

-

Why ITC? The thiourea bond withstands the harsh conditions often required for radiolabeling (elevated temperatures) and the physiological serum environment better than ester linkages.

Covalent Inhibition & Chemoproteomics

While acrylamides are the dominant warheads for covalent drugs (e.g., Ibrutinib), ITCs are powerful tools in Activity-Based Protein Profiling (ABPP) .

-

Mechanism: An ITC-probe enters the active site and covalently modifies a catalytic nucleophile.

-

Advantage: The distinct reactivity profile allows ITCs to target residues that might be "invisible" to Michael acceptors.

Comparative Data: ITC vs. NHS Esters

| Feature | Isothiocyanate (ITC) | NHS Ester |

| Target | Primary Amines (Lys) | Primary Amines (Lys) |

| Linkage Formed | Thiourea | Amide |

| Hydrolytic Stability | Moderate (Hours in water) | Low (Minutes in water) |

| Reaction pH | Basic (pH 9.0+) | Neutral to Basic (pH 7.0–8.5) |

| Atom Economy | 100% (Addition reaction) | Low (Releases NHS group) |

| Solubility | Often requires organic co-solvent | Water-soluble variants (Sulfo-NHS) available |

Experimental Architectures: Self-Validating Protocols

Protocol A: Robust Antibody Conjugation with p-SCN-Bn-DOTA

Context: Conjugating a chelator to a monoclonal antibody (mAb) for radiolabeling.[2]

Reagents:

-

Monoclonal Antibody (1-5 mg/mL in PBS).

-

p-SCN-Bn-DOTA (dissolved in DMSO).

-

Conjugation Buffer: 0.1 M Na₂CO₃/NaHCO₃, pH 9.0 (Metal-free).

-

CRITICAL: Do NOT use Tris or Glycine buffers; they contain amines that will quench the ITC.

Step-by-Step Methodology:

-

Buffer Exchange (The Pre-Validation):

-

Use a centrifugal filter unit (e.g., Amicon Ultra, 30-50 kDa cutoff) to exchange the antibody into the Carbonate Buffer (pH 9.0).

-

Why: High pH ensures Lysine deprotonation. Removal of storage buffer amines is non-negotiable.

-

-

Chelator Activation:

-

Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to 10 mg/mL.

-

Causality: ITCs hydrolyze over time. Fresh preparation ensures active warhead concentration.

-

-

Conjugation Reaction:

-

Add the chelator to the antibody solution at a 10:1 to 20:1 molar excess.

-

Incubate at 37°C for 1–2 hours or 4°C overnight.

-

Checkpoint: The solution should remain clear. Precipitation indicates over-conjugation or protein denaturation.

-

-

Purification:

-

Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against 0.25 M Ammonium Acetate (pH 5.5-7.0).

-

Why Ammonium Acetate? It is a metal-free buffer compatible with subsequent radiolabeling.

-

-

Validation (The "Self-Check"):

-

Mass Spectrometry: MALDI-TOF should show a mass shift corresponding to the number of chelators attached (approx. +550 Da per DOTA).

-

Isotopic Dilution Assay: Titrate with non-radioactive metal (e.g., Yttrium) to determine chelator occupancy.

-

Protocol B: Synthesis of an ITC Linker (Thiophosgene-Free)

Context: Converting a primary amine to an isothiocyanate without using highly toxic thiophosgene.

Workflow Diagram:

Figure 2: The "Dithiocarbamate Route" for ITC synthesis, avoiding thiophosgene toxicity.

Methodology:

-

Dissolve primary amine (1.0 eq) in THF/Water.

-

Add CS₂ (10 eq) and Triethylamine (2.0 eq). Stir for 1 hour.

-

Cool to 0°C. Add Tosyl Chloride (TsCl) (1.1 eq) or Boc₂O.

-

Mechanism: TsCl activates the sulfur, creating a good leaving group, forcing elimination to form the N=C=S bond.

-

Extract with DCM, wash with brine, and purify via silica gel chromatography.

Troubleshooting & Stability

-

Hydrolysis: ITCs slowly hydrolyze to amines and COS (Carbonyl Sulfide). Store solid ITCs at -20°C under Argon.

-

Quenching: If a reaction must be stopped immediately, add an excess of Ethanolamine or Glycine.

-

Interference: Azide preservatives (NaN₃) do not interfere, but BSA or Gelatin in antibody buffers will act as "scavenger" nucleophiles and ruin the conjugation.

References

-

BenchChem Technical Support. (2025).[2] A Detailed Protocol for the Conjugation of (S)-p-SCN-Bn-DOTA to Antibodies. BenchChem Application Notes. Link

-

Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology. Link

-

Gao, J., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI Molecules. Link

-

TargetMol. (2024). p-SCN-Bn-DOTA Product Information and Conjugation Protocols. TargetMol. Link

-

Thermo Fisher Scientific. Chemistry of Crosslinking: Isothiocyanates. Protein Biology Handbook. Link

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Executive Summary

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (referred to herein as MIDB ) is a bifunctional electrophilic building block primarily utilized in the synthesis of quinazoline-based pharmaceuticals (e.g., prazosin, doxazosin). Its utility is defined by two reactive centers: the isothiocyanate (-N=C=S) group and the methyl ester.

Successful handling of MIDB requires a precise understanding of solubility versus stability . While the compound is soluble in a wide range of organic solvents, it is kinetically unstable in protic media. This guide delineates the "Safe Solvent Window"—distinguishing between solvents suitable for storage/processing and those that induce rapid solvolysis or degradation.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior without empirical waste, we must analyze the structural motifs of MIDB.

Structural Breakdown

-

Lipophilic Domain: The benzene ring substituted with two methoxy (-OCH₃) groups provides significant lipophilicity, facilitating solubility in chlorinated and aromatic solvents.[1]

-

Polar/Reactive Domain: The isothiocyanate and methyl ester groups introduce polarity, allowing solubility in aprotic polar solvents (DMSO, DMF) but creating susceptibility to nucleophilic attack.

Theoretical Solubility Parameters

-

Estimated LogP: ~2.0 – 2.5 (Moderately lipophilic).

-

Physical State: Typically a crystalline solid (MP ranges 90–100 °C for pure dimethoxy variants, though impurities may depress this to an oil).

-

Key Risk: The -NCS group is highly electrophilic. It will react with solvents containing active hydrogens (-OH, -NH, -SH).

Figure 1: Structural causality of solubility and reactivity in MIDB.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility (thermodynamic capacity to dissolve) and compatibility (kinetic stability of the solute).

Table 1: Organic Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Application |

| Class I: Inert / High Solubility | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | High | Synthesis, Extractions, Chromatography. |

| Class II: Aprotic Polar | DMSO, DMF, DMAc, Acetonitrile | Excellent (>100 mg/mL) | Moderate (Hygroscopic solvents accelerate hydrolysis) | Nucleophilic substitution reactions (SNAr). |

| Class III: Ethers/Esters | THF, 1,4-Dioxane, Ethyl Acetate | Good (50–100 mg/mL) | High (Ensure anhydrous) | General reaction media; Crystallization. |

| Class IV: Aromatics | Toluene, Xylene, Chlorobenzene | Good (Heat often required) | High | Reflux reactions; Recrystallization. |

| Class V: Protic (Reactive) | Methanol, Ethanol, Isopropanol, Water | Variable | CRITICAL FAILURE (Rapid reaction to thiocarbamates) | Do Not Use for storage. Only for specific quenching. |

| Class VI: Non-Polar | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | High | Anti-solvent for precipitation/crystallization. |

Critical Reactivity: The "Solvolysis Trap"

Researchers often mistakenly use alcohols (MeOH/EtOH) for recrystallization of isothiocyanates because they dissolve well when hot. This is a procedural error.

Mechanism of Degradation

In the presence of primary alcohols, the isothiocyanate group (-NCS) undergoes addition to form a thiocarbamate . This reaction is slow at neutral pH but accelerates rapidly with heat or trace base (e.g., triethylamine).

Reaction:

If you attempt to recrystallize MIDB from boiling ethanol, you will likely isolate the ethyl thiocarbamate derivative, not your starting material.

Figure 2: Decision logic for avoiding solvolysis degradation.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine precise solubility limits for process scale-up.

-

Preparation: Dry 3 x 20 mL scintillation vials. Weigh them empty (

). -

Saturation: Add 100 mg of MIDB to each vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, EtOAc, DCM).

-

Equilibration: Vortex for 5 minutes at 25°C.

-

If fully dissolved: Solubility > 100 mg/mL.

-

If solid remains: Proceed to step 5.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream).

-

Measurement: Weigh the vial with residue (

).-

Calculation:

-

Protocol B: Purification via Anti-Solvent Precipitation

Recommended over alcohol recrystallization to preserve chemical integrity.

-

Dissolution: Dissolve crude MIDB in the minimum volume of Dichloromethane (DCM) or THF at room temperature.

-

Filtration: Filter to remove insoluble inorganic salts (if any).

-

Precipitation: Slowly add Hexanes or Heptane (ratio 1:3 vs solvent) while stirring.

-

Crystallization: Cool the mixture to 0°C or -20°C for 2 hours.

-

Collection: Filter the precipitate and wash with cold Hexanes.

-

Drying: Vacuum dry at <40°C. (Avoid high heat to prevent sublimation or degradation).

Applications & Handling

Synthesis of Quinazolines

MIDB is typically reacted with ammonia or primary amines to form quinazoline-2,4-diones.

-

Preferred Solvent: THF or 1,4-Dioxane.

-

Why: These solvents solubilize both the organic MIDB and the amine reaction partner without competing for the electrophile.

Storage

-

Condition: Store at -20°C under Argon/Nitrogen.

-

Container: Amber glass (light sensitive).

-

Moisture: Strictly anhydrous. Moisture hydrolyzes the -NCS group to the amine (Methyl 2-amino-4,5-dimethoxybenzoate) and COS/CO2.

References

-

ChemicalBook. (n.d.). Methyl 2-isothiocyanatobenzoate and derivatives: Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH). (2010). Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates. PubMed. Retrieved from

-

MDPI. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO−. Molecules. Retrieved from

-

MIT OpenCourseWare. (2023). Recrystallization Guide: Two-Solvent Methods. Retrieved from

Sources

Stability Profiling & Handling of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Topic: Stability of methyl 2-isothiocyanato-4,5-dimethoxybenzoate in solution Content Type: Technical Guide / Whitepaper

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

This compound (CAS: 16024-82-1, analog) is a highly reactive bifunctional electrophile commonly employed as a pharmacophore building block for quinazoline-based kinase inhibitors and antipsychotic intermediates. Its utility in heterocyclization is offset by its inherent instability in protic media.

This guide details the physicochemical stability of this compound, delineating the kinetic risks of hydrolysis, solvolysis, and intramolecular cyclization. It provides a validated framework for handling, storage, and analytical monitoring to prevent yield loss during drug development workflows.

Chemical Profile & Reactivity Hotspots[1]

To understand stability, one must first map the electrophilic susceptibility of the molecule. The compound possesses two distinct electrophilic centers competing for nucleophilic attack:

-

The Isothiocyanate (ITC) Carbon: The primary site of instability. The

carbon is highly electrophilic. In the presence of electron-donating methoxy groups at positions 4 and 5, the aryl ring is electron-rich; however, the resonance withdrawal by the ester group at position 1 maintains the ITC's reactivity toward nucleophiles (water, alcohols, amines). -

The Methyl Ester Carbon: Generally less reactive than the ITC but susceptible to hydrolysis under basic conditions or high temperatures.

Structural Vulnerability Analysis

| Feature | Reactivity Risk | Trigger Conditions |

| Isothiocyanate (-NCS) | High . Forms thiocarbamates (with alcohols) or amines (with water). | Protic solvents, pH > 7, Heat. |

| Methyl Ester (-COOMe) | Medium . Hydrolysis to carboxylic acid; Cyclization with internal nucleophiles. | Strong base, aqueous exposure. |

| Ortho-Positioning | Critical . Proximity of -NCS and -COOMe facilitates intramolecular cyclization. | Presence of amine impurities or hydrolysis products.[1][2] |

Degradation Mechanisms in Solution

The stability of this compound is binary: it is stable in aprotic organic solvents (DMSO, Acetone, DCM) but degrades rapidly in protic solvents via three distinct pathways.

Pathway A: Hydrolysis (Aqueous Instability)

In aqueous media, water acts as a nucleophile attacking the ITC carbon. This follows pseudo-first-order kinetics (

-

Mechanism: Water attacks the ITC carbon to form a transient dithiocarbamic acid intermediate.

-

Decarboxylation: This intermediate is unstable and rapidly loses carbonyl sulfide (COS) to yield methyl 2-amino-4,5-dimethoxybenzoate .

-

Secondary Risk: The resulting amine is a nucleophile. It can attack the ITC group of a remaining intact molecule, forming a symmetrical thiourea dimer, or attack its own ester group to cyclize.

Pathway B: Alcoholysis (The Methanol Trap)

A common error in HPLC method development is using Methanol (MeOH) as a diluent.

-

Reaction: The hydroxyl group of MeOH attacks the ITC to form a stable thiocarbamate (O-methyl thiocarbamate).

-

Consequence: This is often misidentified as a "stable" peak or an impurity, but it is actually a degradation product generated in situ during sample preparation.

Pathway C: Intramolecular Cyclization

If the ITC group hydrolyzes to an amine (Pathway A), the amine is positioned ortho to the ester. This perfect proximity facilitates rapid intramolecular nucleophilic acyl substitution, ejecting methanol and forming 6,7-dimethoxyquinazolin-4(3H)-one (or related quinazolines depending on reagents).

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways.

Figure 1: Degradation pathways of this compound in solution. Note that alcoholysis leads to stable artifacts, while hydrolysis triggers a cascade leading to cyclization.

Experimental Protocol: Stability Assessment

To accurately determine the

Analytical Method Parameters[2][5][6][7][8]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses base-catalyzed hydrolysis).

-

Mobile Phase B: Acetonitrile (ACN). Do not use Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring) and 290 nm (ITC conjugation).

-

Diluent: Anhydrous Acetonitrile or DMSO.

Kinetic Study Workflow

This protocol measures the degradation rate constant (

Step 1: Stock Preparation Dissolve 10 mg of the compound in 10 mL of anhydrous DMSO . (Stability: >24 hours at 25°C).

Step 2: Incubation (The Challenge) Prepare three reaction vessels containing 50:50 ACN:Buffer at different pH levels:

-

Vessel A: pH 2.0 (Phosphate buffer)

-

Vessel B: pH 7.4 (PBS)

-

Vessel C: pH 9.0 (Borate buffer)

Step 3: Sampling & Quenching

Spike stock solution into vessels to reach 100 µM concentration.

At

-

Aliquot 100 µL.

-

Immediate Quench: Add 400 µL of cold ACN + 0.5% Formic Acid. (Acid stabilizes the ITC; cold temp slows kinetics).

-

Inject immediately.

Recommended Workflow Diagram

Figure 2: Validated workflow for kinetic stability assessment. The acid quench step is critical to "freeze" the hydrolysis state prior to injection.

Solvent Compatibility Guide

The following table summarizes solvent suitability based on the electrophilic nature of the isothiocyanate group.

| Solvent Class | Recommended? | Mechanism of Interaction | Stability Estimate ( |

| DMSO | YES | Inert. High solubility. | > 48 Hours |

| Acetonitrile | YES | Inert. Good for HPLC. | > 48 Hours |

| Methanol/Ethanol | NO | Nucleophilic attack by -OH (Solvolysis). Forms thiocarbamates. | < 1 Hour (Temp dependent) |

| Water (Neutral) | NO | Hydrolysis to amine + COS. | ~2–6 Hours |

| Water (Basic) | CRITICAL NO | Rapid base-catalyzed hydrolysis. | < 15 Minutes |

| Acetone | YES | Inert, but volatile. | > 24 Hours |

Handling & Storage Directives

To maintain the integrity of this compound, adhere to these "Gold Standard" practices:

-

Moisture Exclusion: The compound is hygroscopic and hydrolytically unstable. Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

-

Temperature: Store at -20°C. Warm to room temperature before opening the vial to prevent condensation (water introduction).

-

Reaction Monitoring: When using this intermediate in synthesis, avoid TLC if using methanol-based eluents (it will degrade on the plate). Use LC-MS with ACN-based mobile phases.

-

Quenching Reactions: If reacting this compound with an amine, ensure the reaction is complete before adding aqueous workup solutions. Residual ITC will hydrolyze during workup, potentially contaminating the product with the amino-ester byproduct.

References

-

Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992).[4] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-342. Source:

-

Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013).[5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.[5] Synthesis, 45(12), 1667-1674. Source:

-

ChemicalBook. (n.d.). Methyl 2-isothiocyanatobenzoate Product Properties and Safety. Source:

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[2] Tetrahedron Letters, 49, 1-4. (Discusses stability and cyclization risks of functionalized ITCs). Source:

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate.[6] Source:

Sources

- 1. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Strategic Handling and Safety Profiling of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate in Medicinal Chemistry

Part 1: Chemical Identity & Physicochemical Context

Compound: Methyl 2-isothiocyanato-4,5-dimethoxybenzoate CAS Registry Number: 22934-29-8 Role: Electrophilic Pharmacophore Precursor

This guide goes beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of this compound. While often overshadowed by its volatile congener methyl isothiocyanate (MITC), this substituted benzoate presents a distinct safety profile governed by its state (solid) and its specific reactivity toward biological nucleophiles.

Physicochemical Profile

| Property | Value / Description | Context for Researchers |

| Molecular Formula | High oxygen content increases polarity relative to phenyl isothiocyanate. | |

| Molecular Weight | 253.27 g/mol | Non-volatile solid range; dust control is the primary containment concern. |

| Physical State | Crystalline Solid | Unlike liquid isothiocyanates, inhalation risk is tied to particulates, not vapor pressure. |

| Functional Groups | Isothiocyanate (-NCS), Ester (-COOMe) | Dual Reactivity: The -NCS group is the primary electrophile; the ester serves as a cyclization handle. |

| Solubility | DMSO, DMF, DCM, Chloroform | Lipophilic nature facilitates skin absorption; requires compatible glove selection. |

Part 2: Hazard Mechanics & Toxicology (The "Why")

The Core Hazard: Immunological Sensitization

The defining hazard of this compound is Skin Sensitization (GHS Category 1, H317) . Unlike simple corrosives, the danger here is mechanistic. Isothiocyanates are potent electrophiles that modify host proteins, converting them into immunogenic neo-antigens.

Mechanism of Action:

The carbon atom of the isothiocyanate group (

Visualization: The Sensitization Pathway

The following diagram illustrates the molecular cascade from exposure to immune response.

[1]

Part 3: Operational Safety & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).

-

Air Velocity: Maintain face velocity >0.5 m/s to capture dusts.

-

Decontamination Station: A "quench station" containing 10% aqueous ammonia or tris-buffer should be kept inside the hood during handling to neutralize spills immediately (converting the reactive isothiocyanate to a stable thiourea).

Personal Protective Equipment (PPE) Strategy

Standard latex gloves are insufficient for isothiocyanates due to rapid permeation.

-

Glove Protocol: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (inspection).

-

Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield®) for concentrated stock solutions.

-

-

Respiratory: If handling outside a hood (strongly discouraged), a P3/N100 particulate respirator is required.

Emergency Response: Spill Neutralization

Do not simply wipe up spills. You must chemically deactivate the electrophile.

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Quench: Cover the spill with a solution of 5-10% Sodium Carbonate or dilute Ammonium Hydroxide .

-

Wait: Allow 15-30 minutes for the hydrolysis/aminolysis reaction to degrade the -NCS group.

-

Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

Part 4: Synthetic Utility & Application Workflow

The "Value Add": Quinazoline Synthesis

This compound is a critical building block for Quinazoline-4-one scaffolds, a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and alpha-blockers (e.g., Prazosin).

Reaction Logic: The synthesis exploits the "ortho-effect." The isothiocyanate reacts with an external amine to form a thiourea. Because there is an ester group at the ortho position, this intermediate undergoes facile intramolecular cyclization (often promoted by base or heat) to form the quinazoline core.

Step-by-Step Protocol (Self-Validating System)

-

Setup: In a flame-dried flask under Argon, dissolve this compound (1.0 equiv) in anhydrous Ethanol or DMF.

-

Addition: Add the primary amine (1.0 - 1.1 equiv) dropwise.

-

Checkpoint: The reaction is often exothermic. Monitor internal temperature.

-

-

Monitoring: Stir at RT for 1-2 hours.

-

Validation: TLC should show disappearance of the non-polar isothiocyanate and appearance of a polar thiourea spot.

-

-

Cyclization (One-Pot): Add a base (e.g.,

or -

Workup: Cool to precipitate the product or extract with EtOAc.

Visualization: Synthetic Workflow

The following diagram details the logical flow from raw material to purified pharmacophore.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Isothiocyanates and sensitization hazards. Retrieved from [Link]

-

Al-Salahi, R., et al. (2016). Synthesis and anticancer activity of new quinazoline derivatives. Journal of Saudi Chemical Society. (Contextualizing the synthetic utility of isothiocyanato-benzoates). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

Methodological & Application

Application Note: A Versatile Protocol for the Synthesis of Substituted Quinazolines from Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

Abstract

The quinazoline ring system is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] This application note provides a detailed, field-proven protocol for the synthesis of functionalized quinazoline derivatives, starting from the versatile building block, methyl 2-isothiocyanato-4,5-dimethoxybenzoate. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into process optimization and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and adaptable method to generate libraries of quinazoline-based compounds for further investigation.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocyclic compounds.[2] Their planar structure and synthetic versatility allow for diverse molecular interactions, making them "privileged structures" in drug development.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline nucleus and function as potent tyrosine kinase inhibitors in cancer therapy.[3] The broad spectrum of pharmacological activities reported for quinazoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—underscores the importance of robust synthetic routes to access novel analogues.[1][3]

Traditional synthetic methods often start from anthranilic acid derivatives.[4] However, the use of isothiocyanates as precursors offers a highly efficient and modular approach for constructing the quinazoline core, particularly for introducing diversity at the 2- and 3-positions of the ring system.[5][6] This protocol focuses on leveraging this compound, a readily accessible starting material, to engage in a cyclocondensation reaction with various primary amines.

The Synthetic Strategy: Mechanism and Rationale

The conversion of this compound to a quinazoline derivative proceeds via a two-stage mechanism: initial thiourea formation followed by an intramolecular cyclization.

Stage 1: Nucleophilic Attack and Thiourea Formation The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a substituted N,N'-thiourea intermediate. This step is typically fast and can be performed at room temperature or with gentle heating.

Stage 2: Intramolecular Cyclization and Aromatization The key ring-forming step involves the intramolecular attack of the aniline nitrogen onto the ester carbonyl carbon. This cyclization is often the rate-limiting step and usually requires thermal energy (refluxing) to overcome the activation barrier. The subsequent elimination of methanol from the tetrahedral intermediate leads to the formation of the stable, aromatic quinazolin-4-one ring system. The presence of the electron-donating methoxy groups on the benzene ring can influence the reactivity of the ester carbonyl, a factor to consider during optimization.

Below is a diagram illustrating the general reaction mechanism.

Sources

- 1. ijirt.org [ijirt.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Application Note & Protocol: Synthesis of Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-isothiocyanato-4,5-dimethoxybenzoate from its primary amine precursor, methyl 2-amino-4,5-dimethoxybenzoate. Isothiocyanates are a critical class of compounds in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile synthetic intermediates.[1] This protocol details a robust and efficient one-pot, two-step procedure that proceeds through an in situ generated dithiocarbamate intermediate, followed by desulfurization.[2][3] The presented method avoids the use of highly toxic and volatile reagents like thiophosgene, opting for a safer and more environmentally benign approach utilizing di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent.[4][5] This application note is intended to provide researchers with a reliable and reproducible method, complete with mechanistic insights, detailed procedural steps, safety protocols, and analytical characterization techniques.

Introduction: The Significance of Isothiocyanates

Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are widely recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Their prevalence in cruciferous vegetables has spurred extensive research into their therapeutic potential.[7] In the realm of synthetic chemistry, isothiocyanates serve as valuable building blocks for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds.[4] The target molecule, this compound, is a potentially valuable intermediate for the development of novel pharmaceutical agents.

The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene.[8] Due to its high toxicity and stringent handling requirements, the development of safer alternatives has been a major focus in process chemistry.[9][10][11][12][13][14] Modern methods prioritize the use of less hazardous reagents and more environmentally friendly procedures.[6] The protocol outlined herein leverages the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then desulfurized to yield the desired isothiocyanate.[6][9] This approach offers a safer, more efficient, and scalable alternative.[5][15]

Reaction Mechanism and Principle

The conversion of a primary amine to an isothiocyanate via a dithiocarbamate intermediate is a well-established and reliable synthetic strategy. The reaction proceeds in two key steps within a one-pot process:

-

Formation of the Dithiocarbamate Salt: The primary amine, methyl 2-amino-4,5-dimethoxybenzoate, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine). This results in the formation of a dithiocarbamate salt. The base is crucial for deprotonating the initially formed dithiocarbamic acid, thereby driving the reaction to completion.[4]

-

Desulfurization: The in situ formed dithiocarbamate salt is then treated with a desulfurizing agent. In this protocol, di-tert-butyl dicarbonate (Boc₂O) is employed.[4][5] Boc₂O activates the dithiocarbamate, leading to its decomposition into the corresponding isothiocyanate, along with gaseous byproducts (CO₂ and COS) and tert-butanol.[5][16] This choice of reagent is advantageous as the byproducts are volatile and easily removed, simplifying the workup procedure.[4][15] A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), is often used to facilitate this step.[1][4][5]

The overall transformation is depicted in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 211.22 | 10 | 2.11 g |

| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 30 | 1.8 mL |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12 | 1.67 mL |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 11 | 2.40 g |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 0.2 | 24.4 mg |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | 30 mL |

| Brine (saturated aqueous NaCl) | - | - | - | 30 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-4,5-dimethoxybenzoate (2.11 g, 10 mmol).

-

Dissolve the amine in anhydrous dichloromethane (50 mL).

-

Add triethylamine (1.67 mL, 12 mmol) to the solution and stir for 5 minutes at room temperature.

-

Dithiocarbamate Formation: Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add carbon disulfide (1.8 mL, 30 mmol) dropwise to the stirred solution over a period of 10 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: To the reaction mixture, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) in one portion, followed by the addition of a catalytic amount of 4-(dimethylamino)pyridine (24.4 mg, 0.2 mmol).

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Carbon Disulfide (CS₂): Carbon disulfide is highly flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Triethylamine (Et₃N): Triethylamine is a corrosive and flammable liquid. Handle with care to avoid contact and inhalation.

-

Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong, sharp absorption band in the region of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic and methoxy protons. The chemical shifts and coupling constants should be consistent with the expected structure.[18][19][20]

-